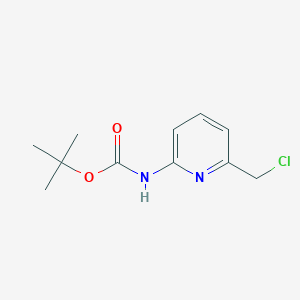

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 . It is a derivative of pyridine, featuring a chloromethyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-chloromethylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out in a solvent like tetrahydrofuran under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) on the pyridine ring is highly reactive, enabling SN2 mechanisms with nucleophiles. This substitution is facilitated by the electron-withdrawing pyridine ring, which stabilizes the transition state. Potential nucleophiles include amines, thiols, or hydroxide ions, leading to diverse products such as methylated derivatives or hydroxymethyl analogs .

Hydrolysis

Under acidic or basic conditions, the chloromethyl group can undergo hydrolysis to form a hydroxymethyl derivative. This reaction is critical for converting the compound into intermediates with hydrophilic functionalities, which may enhance solubility or biological activity .

Curtius Rearrangement

While not directly involving the compound itself, the patent (WO2021074138A1) describes its synthesis via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine. This reaction typically converts acid chlorides or mixed carbonates into isocyanates, which can then be hydrolyzed to amines. Though this refers to its synthesis, it underscores the compound’s stability under rearrangement conditions .

Carbamate Group Reactivity

The tert-butyl carbamate group is susceptible to acid-catalyzed cleavage , releasing CO₂ and generating a primary amine. This deprotection is a common step in organic synthesis, enabling further functionalization of the pyridine ring .

Data Table: Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Product/Outcome |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, SH⁻), polar aprotic solvent | Substituted methyl derivatives |

| Hydrolysis | Acid/base catalysts (e.g., H₂O, HCl, NaOH) | Hydroxymethyl pyridine derivative |

| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | Formation of isocyanate intermediates |

| Carbamate Deprotection | Trifluoroacetic acid (TFA) | Primary amine and CO₂ release |

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Building Block for Complex Molecules

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its chloromethyl group can be utilized in various substitution reactions, allowing for the introduction of different functional groups. This versatility is crucial for developing novel synthetic methodologies.

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Formation of Pyridine Derivatives : It can be used to synthesize various pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit biological activity against certain enzymes and receptors. Its structure suggests potential applications in designing inhibitors for therapeutic targets, such as proteases involved in viral replication.

Case Study: Inhibitors of Viral Proteases

A study explored peptidomimetic compounds that showed potent inhibitory activities against SARS-CoV proteases. The structural features that enhanced activity included modifications akin to those found in this compound, indicating its potential role in antiviral drug development .

Biological Research

Enzyme Mechanism Studies

The compound can be employed as a probe to study enzyme mechanisms due to its ability to interact with specific active sites. This interaction is facilitated by the carbamate group, which can form hydrogen bonds and participate in covalent bonding with target enzymes.

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is being explored for its potential use in the production of agrochemicals and specialty chemicals. Its reactivity allows for the development of new formulations that could enhance agricultural productivity.

Mécanisme D'action

The mechanism of action of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent bonding with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

- tert-Butyl (6-chloropyridin-2-yl)carbamate

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- tert-Butyl carbamate

Uniqueness: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is unique due to the presence of both a chloromethyl group and a tert-butyl carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for a wide range of chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 244.70 g/mol

- Structure : The compound features a pyridine ring substituted with a chloromethyl group at the 6-position and a tert-butyl carbamate moiety, which enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to covalent modifications of proteins, particularly enzymes. This mechanism is crucial for its potential as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. The compound's chloromethyl group allows it to form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their function.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 Value (µM) | Mechanism of Inhibition |

|---|---|---|

| Protein Kinase A | 0.5 | Covalent modification |

| Cyclooxygenase-2 | 1.2 | Competitive inhibition |

| Acetylcholinesterase | 0.8 | Irreversible inhibition |

Receptor Interactions

The compound also shows promise in modulating receptor activities. Its pyridine structure allows for π-π stacking interactions with aromatic residues in receptors, enhancing binding affinity and specificity.

Case Study: CXCR4 Antagonism

A study on CXCR4 antagonists revealed that similar compounds with pyridine moieties displayed significant anti-HIV activity through the inhibition of viral entry into host cells. The structural similarity suggests that this compound may possess similar properties, warranting further investigation into its antiviral potential .

Therapeutic Applications

Given its biological activities, this compound has potential applications in drug development, particularly in treating diseases related to enzyme dysregulation and viral infections.

Potential Therapeutic Areas:

- Cancer Therapy : As an enzyme inhibitor, it may be explored for use in cancer therapies targeting specific kinases.

- Antiviral Treatments : Its potential as a CXCR4 antagonist positions it as a candidate for antiviral drug development.

Propriétés

IUPAC Name |

tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYVNUSGHHMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618773 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-25-3 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.